molecular formula C16H21NO2 B2885777 4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide CAS No. 2097933-00-9

4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide

Cat. No. B2885777
CAS RN: 2097933-00-9
M. Wt: 259.349
InChI Key: NMZGJIZRLKTCCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound has been shown to have a unique mechanism of action and biochemical effects that make it a promising candidate for further study.

Scientific Research Applications

Synthesis Techniques and Reaction Mechanisms

  • Cyclic Dipeptidyl Ureas Synthesis :

    • The study by Sañudo et al. (2006) discusses the synthesis of a new class of cyclic dipeptidyl ureas through Ugi reactions followed by treatment with sodium ethoxide. This methodological approach might share relevance with the synthesis or derivative creation of 4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide due to the involvement of complex cyclic structures and the potential for creating bioactive compounds (Sañudo et al., 2006).
  • Baylis-Hillman Reaction Acceleration :

    • Aggarwal et al. (2002) found significant acceleration of the Baylis-Hillman reaction between cyclohexenone and benzaldehyde in water, implicating the importance of solvent choice in reaction rates, which could be pertinent when considering reactions involving or synthesizing this compound (Aggarwal et al., 2002).

Structural and Anticonvulsant Properties

  • Anticonvulsant Enaminones :
    • The crystal structures and anticonvulsant properties of certain enaminones, as investigated by Kubicki et al. (2000), can provide insight into how structural features influence biological activity. This could suggest potential biological applications or structural analogs of this compound in medical research (Kubicki et al., 2000).

Receptor Binding and Inhibitory Effects

  • Dopamine-D2 Antagonists :
    • The study on substituted benzamide compounds, including eticlopride, by Hall et al. (1985) demonstrates the specificity and high affinity of certain benzamides for dopamine-D2 binding sites. This could relate to the investigation of this compound if considering its potential receptor binding properties or exploring similar pharmacological applications (Hall et al., 1985).

Antimicrobial Activity

  • Antimicrobial Benzamides :
    • Limban et al. (2011) explored the antimicrobial properties of new acylthiourea derivatives, indicating how modifications in the benzamide structure can impact activity against various bacterial and fungal strains. This suggests a potential avenue for the application of this compound in developing antimicrobial agents or studying its own antimicrobial efficacy (Limban et al., 2011).

properties

IUPAC Name

4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-2-13-6-8-14(9-7-13)15(18)17-12-16(19)10-4-3-5-11-16/h4,6-10,19H,2-3,5,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZGJIZRLKTCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCC2(CCCC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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